(5-fluoro-2-(thiophen-2-yl)phenyl)methanamine
CAS No.: 1695739-46-8
Cat. No.: VC2765278
Molecular Formula: C11H10FNS
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1695739-46-8 |
|---|---|
| Molecular Formula | C11H10FNS |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (5-fluoro-2-thiophen-2-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C11H10FNS/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-6H,7,13H2 |
| Standard InChI Key | WXOFKNZJRPKHNF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=C(C=C(C=C2)F)CN |
| Canonical SMILES | C1=CSC(=C1)C2=C(C=C(C=C2)F)CN |
Introduction
Chemical Structure and Physical Properties
(5-Fluoro-2-(thiophen-2-yl)phenyl)methanamine combines three key structural elements: a phenyl ring substituted with a fluorine atom at the 5-position, a thiophene ring at the 2-position of the phenyl ring, and a methanamine (CH₂NH₂) group. This structural arrangement creates a molecule with interesting chemical and physical properties.
Basic Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FNS |
| Molecular Weight | 207.27 g/mol |
| Structure Type | Heterocyclic aromatic |
| Functional Groups | Amine, fluorophenyl, thiophene |
The compound features a thiophene ring (a five-membered heterocyclic ring containing sulfur) connected to a fluorophenyl ring with a methanamine group. This arrangement creates a molecule with multiple interaction sites, including the nitrogen of the primary amine, the sulfur in the thiophene ring, and the electronegative fluorine atom .
Physical Characteristics
Based on similar compounds in this class, (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine is likely to exist as a crystalline solid at room temperature. The presence of the primary amine group imparts basic properties to the molecule, making it susceptible to protonation in acidic environments. The compound would be expected to have limited water solubility but greater solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) .
| Step | Reaction | Conditions/Reagents |
|---|---|---|
| 1 | Suzuki coupling between 5-fluoro-2-bromobenzaldehyde and thiophen-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80-100°C |
| 2 | Reductive amination of the aldehyde to form the methanamine | NaBH₄ followed by NH₄OAc, or direct conversion via oxime formation and reduction |
| 3 | Purification | Column chromatography, recrystallization |
This approach is similar to the synthetic methods described for structurally related compounds like 1-[3-fluoro-4-(thiophen-2-yl)phenyl]methanamine, which involves palladium-catalyzed coupling reactions and subsequent functional group transformations .
Chemical Reactivity
The chemical behavior of (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine is influenced by its three key functional elements: the primary amine, the thiophene ring, and the fluoro-substituted phenyl ring.
Amine Reactivity
The primary amine group exhibits typical nucleophilic properties and can participate in various reactions:
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Nucleophilic substitution reactions with electrophiles
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Formation of amides, imines, and other nitrogen-containing derivatives
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Protonation under acidic conditions to form ammonium salts
Thiophene Ring Reactivity
The thiophene moiety contributes its own reactivity profile:
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Electrophilic aromatic substitution reactions, although less reactive than benzene
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Potential for metalation at the α-positions (C2 and C5)
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Participation in various coupling reactions at unsubstituted positions
Interaction of Functional Groups
The proximity of the thiophene ring and the fluorine substituent creates a unique electronic environment within the molecule, potentially affecting:
Analytical Characterization
Comprehensive characterization of (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine would typically involve multiple analytical techniques.
Spectroscopic Methods
| Technique | Expected Characteristics |
|---|---|
| ¹H-NMR | Signals for thiophene protons (δ ~7.0-7.5 ppm), aromatic protons (δ ~6.8-7.8 ppm), and methylene protons (δ ~3.8-4.0 ppm) |
| ¹³C-NMR | Carbon signals for thiophene carbons, fluorinated phenyl carbons, and the methylene carbon |
| Mass Spectrometry | Molecular ion peak at m/z 207, with fragmentation patterns reflecting loss of NH₂ and cleavage of C-S bonds |
| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹), aromatic C-H stretching, C-F stretching |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be employed to assess the purity and retention behavior of the compound. Based on similar compounds, standard analytical conditions might include C18 reverse-phase columns with methanol/water mobile phases for HPLC analysis .
Comparison with Structurally Related Compounds
Several structurally related compounds provide valuable insights into the properties and potential applications of (5-fluoro-2-(thiophen-2-yl)phenyl)methanamine.
Structural Analogs
Structure-Property Relationships
The position of substitution around the aromatic rings significantly impacts the properties of these compounds:
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The position of the fluorine atom affects the electronic distribution and potential hydrogen bonding interactions
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The connection point between the thiophene and phenyl rings influences conformational flexibility
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The orientation of the methanamine group relative to the other substituents affects reactivity and binding properties
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